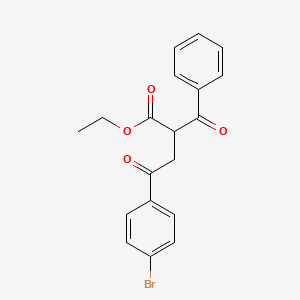

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate

Description

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate is a β-keto ester featuring a benzoyl group at position 2, a 4-bromophenyl substituent at position 4, and an ethyl ester moiety. This compound is structurally designed for pharmaceutical and materials science applications due to its dual carbonyl groups and aromatic substituents. The 4-bromophenyl group enhances steric bulk and electronic effects, while the benzoyl group contributes to π-π interactions in molecular recognition processes. It serves as a precursor in synthesizing pyrrolylcarboxylic acid derivatives, as demonstrated in anti-inflammatory and anticancer research .

Properties

IUPAC Name |

ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYAQULUWRJCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate typically involves the condensation of ethyl acetoacetate with benzoyl chloride and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and bromophenyl groups can participate in binding interactions, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The benzoyl group in the target compound increases lipophilicity compared to acetyl or unsubstituted analogs, influencing membrane permeability in drug design .

- Bromine at the 4-position enhances steric hindrance and electron-withdrawing effects compared to chlorine or fluorine, altering reactivity in cross-coupling reactions .

Ester Chain Modifications: Ethyl esters (e.g., target compound) balance solubility and metabolic stability, whereas butyl esters (e.g., butyl 4-(4-bromophenyl)-4-oxobutanoate) prolong half-life in vivo .

Biological Activity: Compounds with 4-bromophenyl groups (e.g., target compound) show higher affinity for COX-2 inhibition compared to 3-substituted analogs (e.g., Ethyl 2-acetyl-4-(3-chlorophenyl)-4-oxobutanoate) . Methoxy substituents (e.g., Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate) improve aqueous solubility but reduce binding to hydrophobic enzyme pockets .

Biological Activity

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate is a compound of significant interest due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 389.25 g/mol. The compound features a benzoyl group and a bromo-substituted phenyl moiety, which are critical for its reactivity and biological activity. Its classification as a ketone and an ester contributes to its versatility in organic synthesis and potential applications in medicinal chemistry .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, highlighting its accessibility through established synthetic pathways in organic chemistry. Various methods can be employed to introduce the bromine substituent and construct the benzoyl group, making it a valuable synthetic intermediate .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, compounds with similar structures were tested for their cytotoxicity against liver carcinoma (HEPG2) using the MTT assay. The findings indicated that certain structural modifications could enhance cytotoxicity significantly. Electron-donating groups were found to improve the activity, while electron-withdrawing groups diminished it .

Table 1: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | TBD | Potential candidate for further study |

| Compound A (with -OMe) | 0.73 | Highest potency |

| Compound B (with -Cl) | 8.08 | Moderate activity |

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Compounds with similar structural features demonstrated significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of halogens such as bromine was noted to enhance antibacterial properties, supporting the hypothesis that structural modifications can lead to improved biological activities .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| P. aeruginosa | TBD |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antitumor Effects : A study demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity depending on their substituents. The presence of electron-donating groups significantly enhanced their anticancer properties .

- Antibacterial Screening : Another research effort focused on synthesizing derivatives of this compound and evaluating their antibacterial effects against multiple pathogens. Results indicated that certain derivatives maintained strong activity against resistant strains .

- Structure-Activity Relationship (SAR) : SAR analyses have shown that modifications in substituents can lead to significant changes in biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the common synthetic routes for Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate, and how do their yields compare?

- Methodological Answer : Two primary synthetic routes are documented:

- Route 1 : Reaction of ethanol with 3-(4-bromobenzoyl)propanoic acid, achieving ~99% yield under optimized conditions (e.g., acid catalysis and controlled temperature) .

- Route 2 : Use of diazoacetate derivatives, yielding ~74% via a diazo coupling reaction, which requires careful handling due to intermediate instability .

- Optimization Tips : Higher yields in Route 1 are attributed to fewer side reactions, while Route 2 may require inert atmospheres or low-temperature conditions to stabilize reactive intermediates.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key functional groups should be identified?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), ketone protons (δ 3.5–3.7 ppm), and aromatic protons (δ 7.2–7.8 ppm for bromophenyl and benzoyl groups) .

- ¹³C NMR : Confirm carbonyl carbons (δ 170–210 ppm) and bromophenyl aromatic carbons (δ 120–135 ppm) .

- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹), ketone C=O (~1710 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) stretches .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C₁₉H₁₅BrO₄: [M+H]⁺ expected at ~411.02 m/z) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELX software for refinement . For example, demonstrates the use of SHELXL to confirm the stereochemistry of bromophenyl derivatives.

- Dynamic NMR : Investigate conformational equilibria or tautomerism if split peaks or unexpected shifts are observed .

Q. What computational methods are employed to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for reactions like nucleophilic acyl substitutions or ketone reductions. For example, calculate activation energies for hydrazone formation (as in ) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF or THF .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, as demonstrated in for antioxidant activity analysis .

Q. How does the bromophenyl substituent influence the compound’s intermolecular interactions in crystal packing?

- Methodological Answer :

- X-ray Diffraction : Analyze crystal structures to identify halogen bonding (C-Br···O/N) and π-π stacking interactions. highlights Br···O contacts (2.9–3.1 Å) in bromophenyl derivatives .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Br···H contacts account for ~8% of surface contacts) using CrystalExplorer .

- Thermal Analysis : Correlate packing efficiency (via DSC/TGA) with melting points; bromophenyl groups often enhance thermal stability due to dense packing .

Q. What strategies optimize the reaction conditions for synthesizing derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Parallel Synthesis : Use automated liquid handlers to screen reaction parameters (e.g., temperature, catalyst loading) for derivatives like hydrazones or amides .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with F or NO₂) and test bioactivity. shows IC₅₀ values for fluorinated analogs (e.g., 12.5 µM for neuroprotective activity) .

- Green Chemistry : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 2 hours for amide coupling in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.